molecular formula C35H50BrN3O2 B14186246 1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide CAS No. 866038-26-8

1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide

Cat. No.: B14186246
CAS No.: 866038-26-8
M. Wt: 624.7 g/mol
InChI Key: YKHHBGIJLIZMBW-UHFFFAOYSA-M
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Description

1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium ion linked to a phenylazo group through a hexyl chain, with a dodecyloxy substituent on the phenyl ring. The presence of the diazenyl group (N=N) imparts interesting photochemical properties, making it a subject of interest in materials science and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide involves the absorption of light, leading to the isomerization of the azo group from the trans to the cis configuration. This photoisomerization can induce changes in the molecular structure and properties, making it useful in applications such as molecular switches and sensors. The compound can also interact with biological molecules, generating reactive oxygen species that can damage cellular components, which is the basis for its use in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide is unique due to its combination of a pyridinium ion, a phenylazo group, and a dodecyloxy substituent.

Properties

CAS No.

866038-26-8

Molecular Formula

C35H50BrN3O2

Molecular Weight

624.7 g/mol

IUPAC Name

(4-dodecoxyphenyl)-[4-(6-pyridin-1-ium-1-ylhexoxy)phenyl]diazene;bromide

InChI

InChI=1S/C35H50N3O2.BrH/c1-2-3-4-5-6-7-8-9-11-17-30-39-34-23-19-32(20-24-34)36-37-33-21-25-35(26-22-33)40-31-18-12-10-14-27-38-28-15-13-16-29-38;/h13,15-16,19-26,28-29H,2-12,14,17-18,27,30-31H2,1H3;1H/q+1;/p-1

InChI Key

YKHHBGIJLIZMBW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC[N+]3=CC=CC=C3.[Br-]

Origin of Product

United States

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